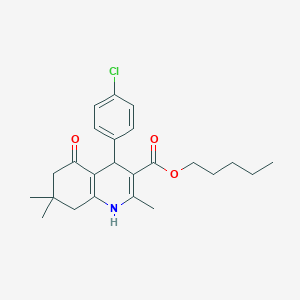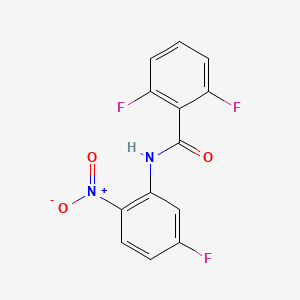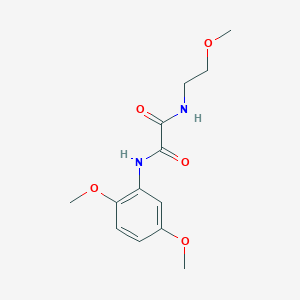![molecular formula C16H16N2O4S2 B4977960 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid, also known as PDP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. PDP is a thiol-containing molecule that has been synthesized using different methods. In
作用机制
The mechanism of action of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is not fully understood. However, it has been suggested that 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
In terms of its anticancer activity, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been shown to have antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been shown to have anticancer activity in different cancer cell lines and animal models.
实验室实验的优点和局限性
One of the advantages of using 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid in lab experiments is its high purity and yield. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is also relatively easy to synthesize using the method mentioned above. However, one of the limitations of using 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid. One possible direction is to investigate the potential use of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the use of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid as a precursor for the synthesis of other materials, such as nanoparticles and polymers. Finally, further studies are needed to fully understand the mechanism of action of 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid and to optimize its properties for different applications.
合成方法
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid can be synthesized using different methods. One of the most common methods is the reaction of 2,4,6-trichloropyrimidine with thiourea in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionic acid. This method yields 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid with a high purity and yield.
科学研究应用
3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been studied for its potential applications in various fields. In the field of medicine, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has shown promising results as an antioxidant and anti-inflammatory agent. 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In the field of materials science, 3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are materials that have high surface area and can be used for gas storage, separation, and catalysis.
属性
IUPAC Name |
3-[2-(2-carboxyethylsulfanyl)-6-phenylpyrimidin-4-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-14(20)6-8-23-13-10-12(11-4-2-1-3-5-11)17-16(18-13)24-9-7-15(21)22/h1-5,10H,6-9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZYFIMHMQGXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)O)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxy-3-pyridinyl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4977877.png)
![3-chloro-N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4977885.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)

